
2-(3-Chlorophenyl)-3,4-dimethylmorpholin-2-ol;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Chlorophenyl)-3,4-dimethylmorpholin-2-ol;hydrochloride is a chemical compound that belongs to the class of morpholine derivatives. This compound is characterized by the presence of a chlorophenyl group attached to the morpholine ring, which is further substituted with methyl groups. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its solubility in water.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chlorophenyl)-3,4-dimethylmorpholin-2-ol;hydrochloride typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable chlorinating agent.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction, where a chlorophenyl halide reacts with the morpholine ring.
Methylation: The methyl groups are introduced through alkylation reactions using methylating agents such as methyl iodide.
Formation of Hydrochloride Salt: The final compound is converted to its hydrochloride form by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Chlorophenyl)-3,4-dimethylmorpholin-2-ol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the chlorophenyl group to a phenyl group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of phenyl derivatives.
Substitution: Formation of various substituted morpholine derivatives.
Applications De Recherche Scientifique
2-(3-Chlorophenyl)-3,4-dimethylmorpholin-2-ol;hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Mécanisme D'action
The mechanism of action of 2-(3-Chlorophenyl)-3,4-dimethylmorpholin-2-ol;hydrochloride involves its interaction with specific molecular targets. The chlorophenyl group allows for binding to hydrophobic pockets in proteins, while the morpholine ring can interact with polar residues. This dual interaction can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(3-Chlorophenyl)-3,4-dimethylmorpholine: Lacks the hydroxyl group, resulting in different chemical properties.
2-(3-Chlorophenyl)-3,4-dimethylmorpholin-2-one: Contains a carbonyl group instead of a hydroxyl group, affecting its reactivity.
2-(3-Chlorophenyl)-3,4-dimethylmorpholin-2-thiol: Contains a thiol group, which can form disulfide bonds.
Uniqueness
2-(3-Chlorophenyl)-3,4-dimethylmorpholin-2-ol;hydrochloride is unique due to the presence of both the chlorophenyl and hydroxyl groups, which confer specific chemical and biological properties. The hydrochloride form enhances its solubility, making it more suitable for various applications.
Propriétés
Numéro CAS |
835612-24-3 |
|---|---|
Formule moléculaire |
C12H17Cl2NO2 |
Poids moléculaire |
278.17 g/mol |
Nom IUPAC |
2-(3-chlorophenyl)-3,4-dimethylmorpholin-2-ol;hydrochloride |
InChI |
InChI=1S/C12H16ClNO2.ClH/c1-9-12(15,16-7-6-14(9)2)10-4-3-5-11(13)8-10;/h3-5,8-9,15H,6-7H2,1-2H3;1H |
Clé InChI |
ZQRXKKADMIEXPK-UHFFFAOYSA-N |
SMILES canonique |
CC1C(OCCN1C)(C2=CC(=CC=C2)Cl)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzamide, 2-[[(acetyloxy)acetyl]amino]-N-2-propynyl-](/img/structure/B14206654.png)

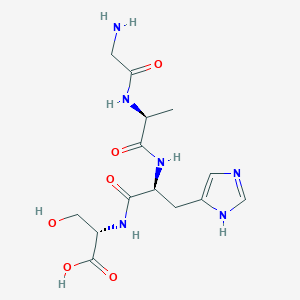
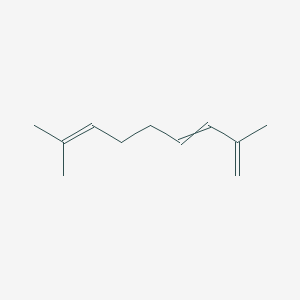
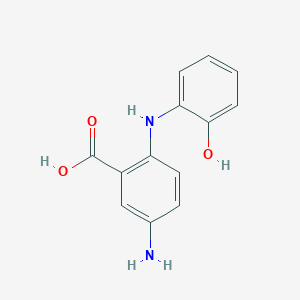
![2-(4-Chlorophenyl)-3-(trifluoromethyl)naphtho[2,3-B]furan](/img/structure/B14206700.png)
![N-[(2R,5R)-2,5-dimethylpyrrolidin-1-yl]methanimine](/img/structure/B14206705.png)
![2-[(2S,3R,4S)-4-methyl-1-oxaspiro[2.5]octan-2-yl]-1,3-benzothiazole](/img/structure/B14206711.png)
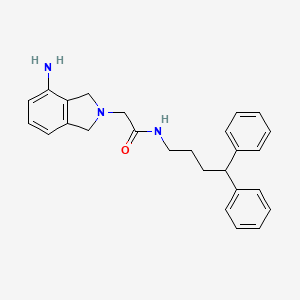
![1,4-diazabicyclo[2.2.2]octane;dihydroxy(oxo)phosphanium](/img/structure/B14206730.png)

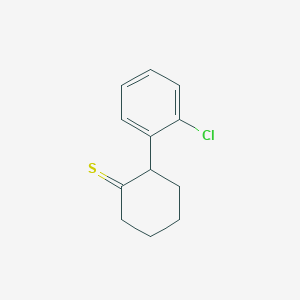
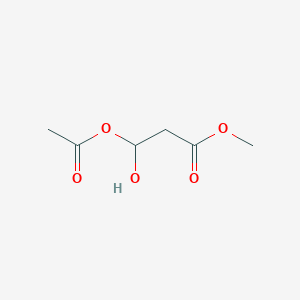
![1-[2-(Methylsulfanyl)phenyl]piperidin-4-one](/img/structure/B14206763.png)
